3,4-Diaminobenzoic acid hydrochloride

Übersicht

Beschreibung

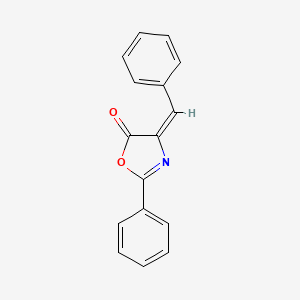

3,4-Diaminobenzoic acid is a compound that undergoes cyclocondensations to form, for example, quinoxalines and benzimidazoles . It acts as a redox label for electrochemical detection of single base mismatches .

Synthesis Analysis

A one-step method for synthesizing 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids was used to prepare preloaded diaminobenzoate resin. The coupling of free diaminobenzoic acid and Fmoc-amino acids gave pure products in 40-94% yield without any purification step in addition to precipitation .Molecular Structure Analysis

The 3,4-diaminobenzoic acid crystallizes in the monoclinic C 2/ c space group with a = 22.564 (5), b = 3.940 (1), c = 15.176 (3) Å and β = 103.99 (3)° . The IR spectrum reflects the zwitterionic structure of the acid .Chemical Reactions Analysis

3,4-Diaminobenzoic acid undergoes cyclocondensations to form, for example, quinoxalines and benzimidazoles . It also plays a crucial role in the synthesis of polybenzimidazole .Physical and Chemical Properties Analysis

3,4-Diaminobenzoic acid has a molecular formula of C7H8N2O2, an average mass of 152.151 Da, and a monoisotopic mass of 152.058578 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 411.8±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Elucidation Research has been conducted on the synthesis and structural analysis of various compounds derived from 3,4-diaminobenzoic acid, highlighting its versatility as a precursor in chemical synthesis (Tzimopoulos et al., 2009).

Applications in Fluorometric Analysis 3,4-Diaminobenzoic acid hydrochloride has been used in modified forms for fluorometric analysis, particularly in DNA analysis in cell cultures, demonstrating its utility in biotechnological applications (Janakidevi et al., 1988).

Peptide Synthesis and Protein Chemistry This compound facilitates the synthesis of peptide thioesters, crucial for protein chemistry research, highlighting its role in the synthesis of complex biological molecules (Mannuthodikayil et al., 2019).

Polymer Science and Material Chemistry Studies have shown the use of 3,4-diaminobenzoic acid in the synthesis of copolymers, contributing to advancements in material sciences, particularly in creating new polymeric materials (Konagaya & Tokai, 2000).

Novel Applications in Coordination Chemistry Research in coordination chemistry has explored the use of 3,4-diaminobenzoic acid in creating novel fluorescent coordination polymers, expanding its application in materials science and luminescent materials (Ye et al., 2005).

Fuel Cell Technology Enhancement The compound has been used to enhance the stability and CO tolerance of materials used in fuel cells, demonstrating its potential in improving energy technologies (Yang et al., 2016).

Wirkmechanismus

Target of Action

3,4-Diaminobenzoic acid hydrochloride is primarily used as a monomer in the synthesis of polybenzimidazole and poly(benzoxazole-random-aramid) terpolymers . These polymers have high thermal resistance and low dielectric constants, making them suitable for applications requiring high heat resistance .

Mode of Action

The compound interacts with its targets through a process known as stepwise polycondensation . This involves the reaction of 3,4-diaminobenzoic acid with other monomers to form the desired polymers . The resulting polymers exhibit high thermal degradation temperatures due to the high interaction enthalpies of hydrogen bonding between imidazole rings in the polymer chains .

Biochemical Pathways

The compound is involved in the formation of benzimidazoles and benzoxazoles through cyclocondensation reactions . These compounds are important in various biochemical pathways and have numerous applications in the medical and pharmaceutical industries .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It is known that the compound is soluble in water , which suggests that it may have good bioavailability.

Result of Action

The primary result of the action of this compound is the formation of high-heat-resistant polymers with low dielectric constants . These polymers have potential applications in various industries, including the aerospace and automotive sectors .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reactants, the temperature, and the pH of the reaction environment

Safety and Hazards

Zukünftige Richtungen

3,4-Diaminobenzoic acid has been used in the synthesis of bio-based polybenzimidazole (PBI), which exhibits excellent thermal resistance . It has also been used in the development of peptide therapeutics . The peptide therapeutics market is valued at approximately USD 28 billion and is expected to increase by more than 10% over the coming years .

Biochemische Analyse

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules in the context of drug synthesis

Cellular Effects

The cellular effects of 3,4-Diaminobenzoic acid hydrochloride are largely dependent on the specific drug in which it is used as an intermediate. For instance, when used in the synthesis of anti-cancer drugs, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined due to its role as an intermediate in drug synthesis. Its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are likely to be dependent on the specific drug it contributes to .

Dosage Effects in Animal Models

As an intermediate in drug synthesis, its effects would likely depend on the specific drug and dosage used .

Metabolic Pathways

It is likely involved in various pathways depending on the specific drug it is used to synthesize .

Eigenschaften

IUPAC Name |

3,4-diaminobenzoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3H,8-9H2,(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACHEAFEHPVJER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3S)-piperidine-3-carbonyl]morpholine](/img/structure/B3106149.png)

![Methyl 2-(2-([(9H-fluoren-9-yl)methoxy]carbonylamino)ethylamino)acetate](/img/structure/B3106186.png)